(3-(2-ClPh)2-propenyl)DNJ
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Overview
Description
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin, commonly referred to as (3-(2-ClPh)2-propenyl)DNJ, is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to a propenyl chain, which is further connected to a deoxynojirimycin moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin typically involves multiple steps, starting with the preparation of the chlorophenyl and propenyl intermediates. One common method involves the use of a Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the propenyl intermediate . This intermediate is then subjected to further reactions to introduce the chlorophenyl group and subsequently attach the deoxynojirimycin moiety.
Industrial Production Methods: Industrial production of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin often employs catalytic systems to enhance the efficiency and yield of the synthesis. For instance, vanadium-catalyzed pinacol coupling reactions in aqueous media have been explored to achieve reductive carbon-carbon bond formation, which is a crucial step in the synthesis of this compound . The use of metallic salts and co-reductants, such as aluminum, further optimizes the reaction conditions to produce the desired product in high yields.
Chemical Reactions Analysis
Types of Reactions: (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorophenyl group makes it susceptible to nucleophilic substitution reactions, while the propenyl chain can participate in addition reactions.
Common Reagents and Conditions: Common reagents used in the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve the use of solvents like ethanol or benzene to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases . In medicine, its potential as an anti-diabetic and anti-inflammatory agent has been explored due to its structural similarity to other bioactive compounds . Additionally, in the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes. It is known to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate hydrolysis . By binding to the active site of the enzyme, the compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly relevant in the context of diabetes management.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin include other deoxynojirimycin derivatives and chlorophenyl-containing compounds. Examples include 1-deoxynojirimycin (DNJ) and 2-chlorophenol .
Uniqueness: What sets (3-(2-Chlorophenyl)-2-propenyl)deoxynojirimycin apart from other similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and deoxynojirimycin moieties allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
73243-81-9 |
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Molecular Formula |
C15H20ClNO4 |
Molecular Weight |
313.77 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-[(E)-3-(2-chlorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20ClNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChI Key |
CSXJNIFSZKLNQD-ARSSLNMHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2Cl)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2Cl)CO)O)O)O |
Origin of Product |
United States |
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